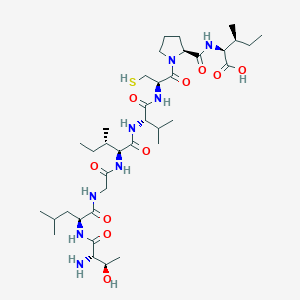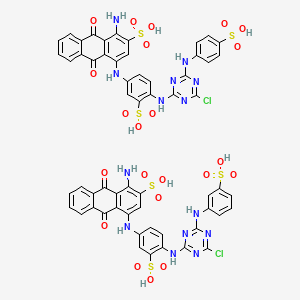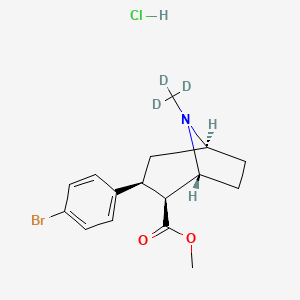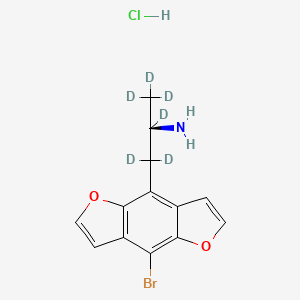![molecular formula C11H12INO3 B12429532 2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid is a chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol . It is also known by its IUPAC name, (2-iodo-3-methylbenzoyl)-D-alanine . This compound is characterized by the presence of an iodine atom, a methyl group, and a formamido group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid typically involves the following steps:
Formylation: The addition of a formyl group to the iodinated aromatic ring.
Amidation: The reaction of the formylated compound with alanine to form the final product.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the formamido group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and formamido group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-3-methylphenyl)formamido]propanoic acid
- 2-[(2-Chloro-3-methylphenyl)formamido]propanoic acid
- 2-[(2-Fluoro-3-methylphenyl)formamido]propanoic acid
Uniqueness
2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential biological activities compared to its halogenated analogs .
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
2-[(2-iodo-3-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C11H12INO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
XMJFHZGKUSUCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)






![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
